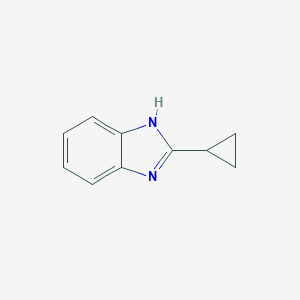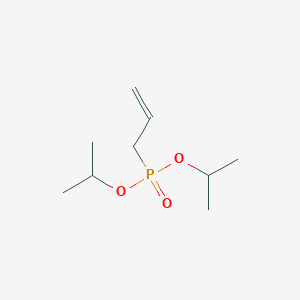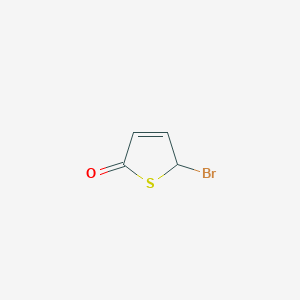
Indolin-5-amine
Vue d'ensemble
Description
Indolin-5-amine, also known as 2,3-dihydro-1H-indol-5-ylamine, is a compound with the molecular weight of 207.1 . It is typically stored in solid form .
Synthesis Analysis
Indolin-5-amine can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . Other methods for the synthesis of indole derivatives, which could potentially be applied to indolin-5-amine, include the use of transition-metal/quinone complexes for aerobic dehydrogenation of 3° indolines , and the use of tetramethylammonium fluoride for direct and selective methylation of various amides .
Molecular Structure Analysis
Indolin-5-amine contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) .
Chemical Reactions Analysis
Indole, the core structure of indolin-5-amine, is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . This property can be utilized in various chemical reactions, such as the C2-functionalization of indole via umpolung .
Physical And Chemical Properties Analysis
Indolin-5-amine is a weak organic base, similar to other amines . It can react with acids to form salts that are soluble in water . The compound is typically stored in solid form .
Applications De Recherche Scientifique
Anti-Cancer Applications
Indolin-5-amine, as part of the broader indoline family, has been studied for its potential in cancer treatment . Researchers are turning to the construction of new drug scaffolds to cope with the potentially adverse side effects of cancer chemotherapy and surgery . Indoline structures have played important roles in anti-tumor treatments .
Anti-Bacterial Applications
Indoline structures have also been used in the development of anti-bacterial drugs . With the increasing resistance of bacteria, drugs containing indoline have become more significant .
Anti-Inflammatory and Analgesic Applications
Indoline compounds have been used as anti-inflammatory and analgesic drugs . Their unique structure and properties make them effective in these applications .
Cardiovascular Disease Treatment
Indoline structures have been used to treat cardiovascular diseases . Their unique structure allows them to interact with the amino acid residues of proteins in a hydrophobic manner, making them effective in this field .
Antibiotics Development
Indoline-related alkaloids have been fully developed as antibiotics . The activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now .
Cycloaddition Reactions
Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions .
Synthesis of Diverse Heterocyclic Frameworks
Indole-based cycloaddition reactions hold tremendous synthetic potential, as they provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .
Development of Anti-Hypertension Drugs
Indoline structures have been used in the development of anti-hypertension drugs . Their unique structure and properties make them effective in these applications .
Safety and Hazards
Orientations Futures
Research on indole derivatives, including indolin-5-amine, is ongoing due to their significant biological activities and potential applications in pharmaceuticals and medicinal industries . Future research may focus on developing novel methods for the synthesis of indole derivatives and exploring their biological activities .
Mécanisme D'action
Target of Action
Indolin-5-amine, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often proteins that play crucial roles in various biological processes.
Mode of Action
The mode of action of Indolin-5-amine involves its interaction with its targets, leading to changes in the biological processes associated with those targets. The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The nitrogen atom (NH) in the indoline structure can act as a hydrogen bond donor and acceptor with the amino acid residues of proteins . These interactions can alter the function of the target proteins, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .
Pharmacokinetics
The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (eg, the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This could potentially influence the bioavailability of Indolin-5-amine.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that indolin-5-amine has multiple effects at the molecular and cellular levels . These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular infection, regulation of glucose metabolism, inhibition of malarial infection, and inhibition of cholinesterase activity .
Propriétés
IUPAC Name |
2,3-dihydro-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSBIJRLKLHUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309309 | |
| Record name | 2,3-Dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-5-amine | |
CAS RN |
15918-80-6 | |
| Record name | 2,3-Dihydro-1H-indol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15918-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



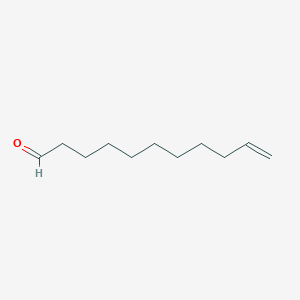
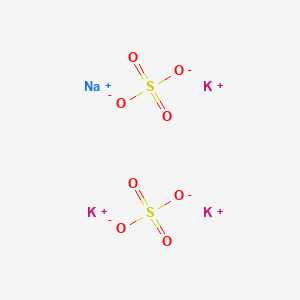

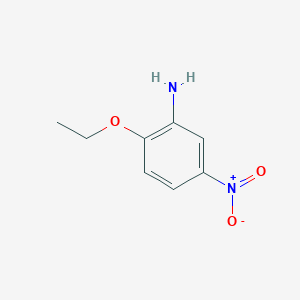
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)


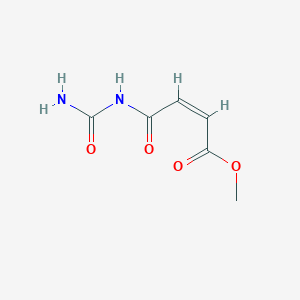

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)
